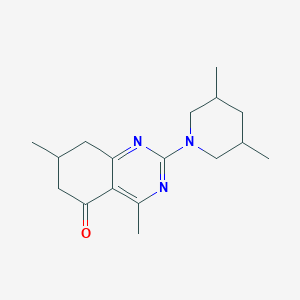

![molecular formula C20H22N4O2S B4622114 N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)

N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

説明

Synthesis Analysis

The synthesis of related thiadiazol-urea derivatives typically involves reactions between amino-thiadiazole compounds and isocyanates or acylazides. For example, derivatives have been synthesized by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, demonstrating a method that could potentially be applied or adapted for the target compound's synthesis (Song Xin-jian et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing features like planar configurations due to intramolecular hydrogen bonding. Such analyses contribute to understanding the spatial arrangement of atoms in these compounds and how this influences their properties and interactions (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complexes with biological targets or undergoing transformations under specific conditions. Their reactivity often relates to the presence of the thiadiazole and urea functional groups, which can engage in hydrogen bonding and other interactions with nucleophiles or within biological systems (Tan Xiao-hong, 2006).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are significantly influenced by the compound's molecular geometry and intermolecular forces. For instance, related compounds have shown specific crystal packing patterns facilitated by hydrogen bonding and π-π interactions, suggesting that similar factors might affect the physical properties of the target compound (Xiao-Hong Tan et al., 2005).

Chemical Properties Analysis

The chemical behavior, such as reactivity towards nucleophiles, electrophiles, or radicals, is dictated by the electronic structure and functional groups present in the molecule. Studies on similar thiadiazole-urea compounds have explored their fungicidal, herbicidal, and potentially pharmaceutical applications, highlighting their ability to interact with various biological targets through mechanisms like enzyme inhibition or receptor binding (Kerru Nagaraju et al., 2019).

科学的研究の応用

Crystallographic and Spectral Properties

N-(coumarin-3-yl)-N'-[2-amino-5-phenyl-1,3,4-thiadiazol-2-yl] urea showcases its utility in understanding molecular structures through crystallography and spectral analyses. This compound's crystal structure includes dimethyl sulfoxide (DMSO) solvent molecules, forming a supramolecular architecture via hydrogen bonds and π-stacking interactions. Its geometry optimization and electronic transitions were studied using Density Functional Theory (DFT), revealing insights into its spectral properties and potential for antimicrobial applications (Hong-Song Zhang et al., 2017).

Synthesis and Biological Activity

The synthesis of novel N-substituted phenylureas, including N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, demonstrates the compound's role in creating derivatives with potential biological activities. Preliminary tests indicated some of these derivatives possess plant growth regulatory properties, hinting at agricultural applications (Song Xin-jian et al., 2006).

Fungicidal Activities

N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea synthesis and characterization revealed its crystalline structure and highlighted its excellent fungicidal properties against various pathogens. This suggests the potential for developing effective fungicides to protect crops and ensure agricultural sustainability (Xin-jian Song et al., 2008).

Molecular Docking and NLO Properties

A comprehensive study on 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol revealed not only the compound's photochromic nature and nonplanarity but also its potential in molecular docking and nonlinear optical (NLO) properties. This opens avenues for exploring these compounds in developing new antitumor agents and understanding their interactions at the molecular level (T. Karakurt et al., 2016).

Anti-tumor Metastasis

Research into N 1-(1,3,4-thiadiazole-2-yl)-N 3-m-chlorobenzoyl-urea highlighted its significant impact on reducing lung metastasis in a Lewis-lung-carcinoma model. This indicates a promising direction for cancer treatment research, particularly in exploring new compounds for metastasis inhibition (Zou Xia, 2011).

Safety and Hazards

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-11-26-17-9-6-15(7-10-17)18-23-24-20(27-18)22-19(25)21-16-8-5-13(2)14(3)12-16/h5-10,12H,4,11H2,1-3H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSYKJBHVMJGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

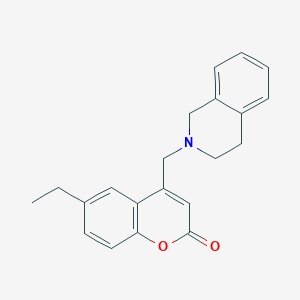

![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

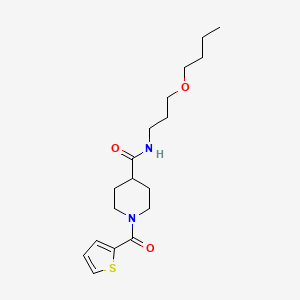

![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)

![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)